![molecular formula C22H21NO3S B2413039 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide CAS No. 2097861-15-7](/img/structure/B2413039.png)
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide
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Overview
Description
“N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide” is a complex organic compound that contains a thiophene ring and a xanthene ring . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Xanthene is a tricyclic compound that consists of two benzene rings fused to a central oxygen-containing ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiophene and xanthene rings in separate steps, followed by their connection via the propyl linker . The exact methods would depend on the specific starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and xanthene rings, along with the amide group attached to the xanthene ring and the hydroxy group attached to the propyl linker .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene and xanthene rings, as well as the amide and hydroxy groups . For example, the thiophene ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . For example, the presence of the polar amide and hydroxy groups might enhance its solubility in polar solvents .
Scientific Research Applications
- Anticancer Properties : Thiophene derivatives have shown promise as potential anticancer agents . Researchers could explore the antitumor activity of this compound.
- Anti-Inflammatory Effects : Investigate its anti-inflammatory potential, which could contribute to drug development for inflammatory diseases .
- Neurological Disorders : Given its structural features, it might be relevant for Alzheimer’s or other neurodegenerative diseases .
- Organic Semiconductors : Thiophene-based molecules play a crucial role in organic semiconductors, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Corrosion Inhibitors : Thiophene derivatives are used in industrial chemistry to prevent corrosion . Investigate its effectiveness in protecting metals.
Medicinal Chemistry and Drug Development
Organic Electronics and Optoelectronics
Material Science and Corrosion Inhibition
Pharmacology and Bioactivity
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, and investigating its physical and chemical properties . Additionally, if it were intended as a drug, it would be important to conduct preclinical and clinical studies to evaluate its safety and efficacy .
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-22(25,12-15-10-11-27-13-15)14-23-21(24)20-16-6-2-4-8-18(16)26-19-9-5-3-7-17(19)20/h2-11,13,20,25H,12,14H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQYNPZNBIDPHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide |
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